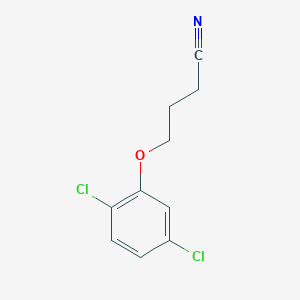

4-(2,5-Dichloro-phenoxy)butanenitrile

Description

4-(2,5-Dichloro-phenoxy)butanenitrile is a nitrile derivative featuring a 2,5-dichlorophenoxy group attached to a four-carbon aliphatic chain. This compound belongs to the broader class of phenoxy nitriles, which are characterized by their aromatic ether and nitrile functionalities.

Propriétés

IUPAC Name |

4-(2,5-dichlorophenoxy)butanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2NO/c11-8-3-4-9(12)10(7-8)14-6-2-1-5-13/h3-4,7H,1-2,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APXUNSPBSRKENO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)OCCCC#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dichloro-phenoxy)butanenitrile typically involves the reaction of 2,5-dichlorophenol with butanenitrile under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the butanenitrile, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-(2,5-Dichloro-phenoxy)butanenitrile may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

4-(2,5-Dichloro-phenoxy)butanenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The chlorine atoms on the phenoxy ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions often require a base like sodium hydroxide (NaOH) and a suitable solvent.

Major Products

Oxidation: Carboxylic acids or aldehydes.

Reduction: Primary amines.

Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

4-(2,5-Dichloro-phenoxy)butanenitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mécanisme D'action

The mechanism of action of 4-(2,5-Dichloro-phenoxy)butanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the context of its use, such as antimicrobial activity or enzyme inhibition.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The comparison focuses on structurally related nitriles and phenoxy derivatives, emphasizing differences in functional groups, physicochemical properties, and biological interactions.

Table 1: Structural and Functional Comparison

Key Findings

Structural Variations and Bioactivity Halogenation Effects: The 2,5-dichloro substitution in 4-(2,5-Dichloro-phenoxy)butanenitrile increases its lipophilicity compared to non-halogenated analogs like 4-(methylthio)butanenitrile. Nitrile vs. Instead, nitriles may act as electrophiles or release cyanide upon hydrolysis, suggesting a different mode of action or toxicity profile .

Synthesis and Availability 4-(Methylthio)butanenitrile and related nitriles are commercially available (e.g., Santa Cruz Biotechnology) and used in plant biochemistry research . In contrast, 4-(2,5-Dichloro-phenoxy)butanenitrile’s discontinued status highlights its niche applications or synthesis challenges, possibly due to regulatory or stability concerns .

The dichloro-phenoxy group in 4-(2,5-Dichloro-phenoxy)butanenitrile may further hinder enzymatic processing, altering its persistence in biological systems.

Ecological and Toxicological Considerations Phenoxy herbicides like 2,4-DB are widely studied for their environmental impact, but nitrile derivatives lack comparable data. The electron-withdrawing chlorine atoms in 4-(2,5-Dichloro-phenoxy)butanenitrile may stabilize the nitrile group, delaying hydrolysis and cyanide release, which could mitigate acute toxicity but increase chronic exposure risks .

Activité Biologique

4-(2,5-Dichloro-phenoxy)butanenitrile is a chemical compound that has garnered attention in various fields, particularly for its biological activities. This article explores the compound's biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C11H10Cl2N

- Molecular Weight : 245.11 g/mol

- Structural Features : The compound contains a dichlorophenoxy group attached to a butanenitrile moiety, which contributes to its biological activity.

The biological activity of 4-(2,5-Dichloro-phenoxy)butanenitrile is primarily attributed to its interaction with specific biological targets. Research indicates that it may influence various biochemical pathways through:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic processes.

- Receptor Modulation : It may interact with receptors in the central nervous system, potentially affecting neurotransmitter systems.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of 4-(2,5-Dichloro-phenoxy)butanenitrile:

Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial properties of 4-(2,5-Dichloro-phenoxy)butanenitrile against various bacterial strains. The results demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) that suggests potential as an antibacterial agent.

Cytotoxic Effects on Cancer Cells

In vitro studies have shown that 4-(2,5-Dichloro-phenoxy)butanenitrile induces cytotoxic effects in several cancer cell lines. The mechanism appears to involve the activation of apoptotic pathways, leading to cell death. This finding positions the compound as a candidate for further development in cancer therapeutics.

Neuroprotective Properties

Preliminary research has indicated that the compound may have neuroprotective effects. It appears to mitigate oxidative stress and inflammation in neuronal cells, suggesting potential applications in neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.